molecular formula C7H12O3 B3391695 2-Ethyloxolane-2-carboxylic acid CAS No. 19679-76-6

2-Ethyloxolane-2-carboxylic acid

Cat. No.: B3391695
CAS No.: 19679-76-6
M. Wt: 144.17 g/mol
InChI Key: LYOVHFTXPQWGGA-UHFFFAOYSA-N
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Description

2-Ethyloxolane-2-carboxylic acid is an organic compound with the molecular formula C7H12O3. It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (-COOH). This compound is notable for its unique structure, which includes an oxolane ring, making it a valuable intermediate in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyloxolane-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods: Industrial production of this compound typically involves the oxidation of primary alcohols or aldehydes using efficient and scalable oxidizing agents. The choice of method depends on the availability of starting materials and the desired purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various derivatives.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation Products: Various carboxylic acid derivatives.

    Reduction Products: Alcohols and other reduced forms.

    Substitution Products: Acid chlorides and other substituted derivatives.

Scientific Research Applications

2-Ethyloxolane-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethyloxolane-2-carboxylic acid involves its interaction with various molecular targets and pathways. The carboxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The oxolane ring structure provides stability and unique reactivity, making it a versatile intermediate in chemical reactions .

Comparison with Similar Compounds

Uniqueness: 2-Ethyloxolane-2-carboxylic acid is unique due to its specific ring structure and carboxyl group, which confer distinct chemical properties and reactivity. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industry.

Properties

IUPAC Name

2-ethyloxolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-7(6(8)9)4-3-5-10-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOVHFTXPQWGGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCO1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101275374
Record name 2-Ethyltetrahydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19679-76-6
Record name 2-Ethyltetrahydro-2-furancarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19679-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyltetrahydro-2-furancarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101275374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyloxolane-2-carboxylic acid
Reactant of Route 2
2-Ethyloxolane-2-carboxylic acid
Reactant of Route 3
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Reactant of Route 4
2-Ethyloxolane-2-carboxylic acid
Reactant of Route 5
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Reactant of Route 6
2-Ethyloxolane-2-carboxylic acid

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